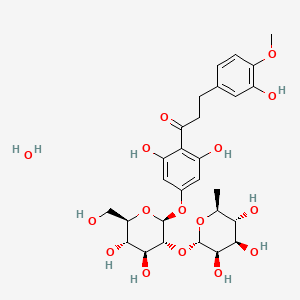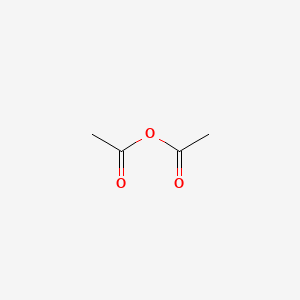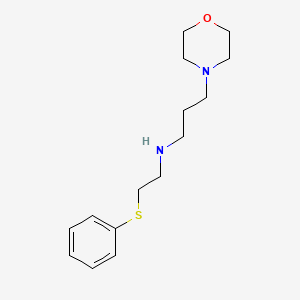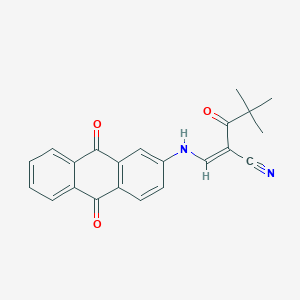
Boc-Asp(OBzl)-Pro-Arg-AMC HCl
Descripción general
Descripción
Boc-Asp(OBzl)-Pro-Arg-AMC HCl, also known as Boc-Asp-PRA-AMC, is a peptide-based compound that is used in a variety of scientific research applications. Boc-Asp-PRA-AMC is a peptide containing five amino acids: Boc-protected aspartic acid, proline, arginine, and 7-amino-4-methylcoumarin (AMC). This peptide is synthesized using a solid-phase peptide synthesis (SPPS) method, which is a widely used method for the synthesis of peptides. Boc-Asp-PRA-AMC has a wide range of applications in scientific research, including biochemical and physiological studies, drug discovery, and laboratory experiments.
Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification
Boc-Asp(OBzl)-Pro-Arg-AMC HCl has been utilized in various research studies for peptide synthesis and modification. For instance, Suzuki et al. (1976) employed it in the synthesis of a biologically active pentapeptide fragment of immunoglobulin E, demonstrating its effectiveness in suppressing side reactions during peptide synthesis (Suzuki, Nitta, & Sasaki, 1976). Pasaribu (1980) synthesized the tridecapeptide fragment of myelin basic protein using Boc-Asp(OBzl)-Pro-Arg-AMC HCl, highlighting its role in creating complex biological molecules (Pasaribu, 1980).
Peptide Cross-Linking and Dimerization
Shimohigashi et al. (1989) demonstrated the application of Boc-Asp(OBzl)-Pro-Arg-AMC HCl in the cross-linking and dimerization of peptides. This study showed its potential in creating dimeric peptides for receptor affinity purification (Shimohigashi, Kodama, Waki, & Costa, 1989).
Development of Sensitive Peptide Substrates
Kawabata et al. (1988) utilized Boc-Asp(OBzl)-Pro-Arg-AMC HCl for the development of highly sensitive peptide substrates. This research was crucial in identifying specific substrates for enzymes like human alpha-thrombin and bovine factor Xa, indicating its significance in biochemical assays and enzyme studies (Kawabata, Miura, Morita, Kato, Fujikawa, Iwanaga, Takada, Kimura, & Sakakibara, 1988).
Coordination Chemistry
Niklas et al. (2007) explored the coordination chemistry of Boc-Asp(OBzl)-Pro-Arg-AMC HCl with metals like Zn and Cd. This study shed light on the compound's transesterification and amide cis-trans isomerization properties, crucial for understanding its interaction with metal ions (Niklas, Zahl, & Alsfasser, 2007).
Immunology
In the field of immunology, Boc-Asp(OBzl)-Pro-Arg-AMC HCl has been used in the study of novel trypsin-like serine proteases from mouse spleen by Fukusen and Aoki (1996). This research provided insights into the proteases' biochemical properties and potential roles in immune responses (Fukusen & Aoki, 1996).
Propiedades
IUPAC Name |
benzyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47N7O9.ClH/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23;/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40);1H/t26-,27-,28-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRZQKCPOVDDKI-JAQKLANPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48ClN7O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Asp(OBn)-Pro-Arg-AMC.HCl | |
CAS RN |
201849-39-0 | |
| Record name | L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]-L-α-aspartyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, phenylmethyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)

